3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
Description
This compound features a propanamide backbone substituted with a 4-cyanophenyl group and a pyridin-4-yl-triazolylmethyl moiety. The electron-withdrawing cyano group may enhance binding affinity to hydrophobic pockets in target proteins, while the triazole ring contributes to π-π stacking interactions .
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c19-11-15-3-1-14(2-4-15)5-6-18(25)21-12-16-13-24(23-22-16)17-7-9-20-10-8-17/h1-4,7-10,13H,5-6,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXVSSMKRKNCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Azidopyridin-4-ium
Procedure :
4-Aminopyridine (1.0 equiv) is diazotized with sodium nitrite (1.2 equiv) in hydrochloric acid (0–5°C, 1 h), followed by azide substitution using sodium azide (1.5 equiv) in aqueous medium. The product is extracted with dichloromethane and dried over MgSO₄.
Yield : 78–85%
Characterization :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reagents :
- Propargylamine (1.1 equiv)
- 1-Azidopyridin-4-ium (1.0 equiv)
- CuSO₄·5H₂O (0.1 equiv), sodium ascorbate (0.2 equiv)
- THF/t-BuOH/H₂O (2:2:1)
Procedure :
The azide and alkyne are stirred in solvent at room temperature for 12 h. The mixture is diluted with ethyl acetate, washed with NH₄Cl (aq.), and purified via silica gel chromatography.
Yield : 89%
Characterization :
Synthesis of 3-(4-Cyanophenyl)propanoic Acid
Procedure :
4-Cyanophenylacetonitrile (1.0 equiv) undergoes hydrolysis with KOH (2.0 equiv) in ethanol/H₂O (3:1) at reflux for 6 h. Acidification with HCl yields the crude acid, recrystallized from ethanol.
Yield : 82%
Characterization :
Amide Coupling
Reagents :
- 3-(4-Cyanophenyl)propanoic acid (1.0 equiv)
- Triazole-methylamine (1.2 equiv)
- EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv)
- DMF, 0°C → rt, 12 h
Procedure :
The acid is activated with EDCl/HOBt in DMF for 30 min. The amine and DIPEA are added, and the reaction stirred overnight. The product is purified via column chromatography (EtOAc/hexane).
Yield : 76%
Characterization :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H), 8.50 (d, J = 6.0 Hz, 2H), 7.85 (d, J = 6.0 Hz, 2H), 7.75 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 8.5 Hz, 2H), 4.25 (s, 2H), 3.40 (q, J = 6.5 Hz, 2H), 2.90 (t, J = 7.5 Hz, 2H), 2.60 (t, J = 7.5 Hz, 2H).
- ¹³C NMR : δ 172.5 (C=O), 150.2 (triazole-C), 145.5 (pyridine-C), 132.0–117.5 (aromatic-C), 118.0 (C≡N).
Optimization Strategies
Catalytic System for CuAAC
Alternative catalysts (e.g., TBTA-ligated Cu(I)) enhance reaction rates and yields (Table 1):
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| CuSO₄/NaAsc | 12 | 89 |
| CuI/TBTA | 4 | 93 |
| Cu(0) Nanoparticles | 3 | 91 |
Spectroscopic Validation
Mass Spectrometry
- ESI-MS : m/z 378.1 [M + H]⁺ (calculated: 378.14).
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyridinyl rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Key Structural Analogues
Functional and Pharmacological Differences
Electron-Withdrawing vs. Pyridin-4-yl vs. Pyridin-3-yl: The positional isomerism of the pyridine ring influences hydrogen bonding and steric interactions with target proteins .
Biological Activity: The dichlorophenyl analogue shows stronger protease inhibition (IC50 = 22 nM) due to halogen bonding, whereas the target compound’s cyano group may favor kinase inhibition. Benzenesulfonamide derivatives exhibit antimicrobial activity via sulfonamide-mediated enzyme disruption, a mechanism absent in the target compound.
Synthetic Accessibility :
- The target compound’s triazole core is more synthetically accessible via CuAAC compared to the multi-step synthesis of piperazine-containing analogues .
Research Findings and Limitations
- Crystallographic Data : SHELX-refined structures (e.g., bond lengths: C≡N ~1.16 Å, C-N triazole ~1.34 Å) confirm structural integrity .
- Gaps in Data : Experimental binding affinities for the target compound are unavailable in the provided literature, necessitating further in vitro studies.
- Contradictions: While pyridin-4-yl groups generally enhance solubility , the hydrophobic cyanophenyl moiety may counteract this effect, as seen in analogues with mixed LogP profiles .
Biological Activity
3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide, with the CAS number 2034227-59-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, including anticancer and antimicrobial properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 332.4 g/mol. The structure features a cyanophenyl group and a pyridinyl triazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034227-59-1 |
| Molecular Formula | C18H16N6O |
| Molecular Weight | 332.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring through click chemistry techniques. This method allows for the efficient coupling of the pyridine and cyanophenyl components, resulting in a high yield of the desired product.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The triazole moiety is known to interact with various biological targets involved in cancer cell proliferation and apoptosis. It has been shown to inhibit specific kinases and receptors associated with tumor growth.
- Case Studies :
- In vitro studies on human cancer cell lines demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis at low micromolar concentrations.
- A study reported an IC50 value less than that of doxorubicin for certain derivatives against A431 cancer cells, indicating superior efficacy in some cases .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Preliminary data suggests that MIC values for certain derivatives are comparable to established antibiotics, showcasing their potential as alternative therapeutic agents .
- Mechanism : The presence of the cyanophenyl group is believed to enhance membrane permeability, allowing for better interaction with bacterial targets.
Research Findings
A summary of key research findings related to the biological activity of this compound includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
